Crystal structure and NMR data for 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Crystal structure and NMR data for 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Structural and Spectroscopic Characterization of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine
Introduction
5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic scaffold serves as a crucial synthetic intermediate for the development of highly specific enzyme inhibitors. Notably, this core structure has been integral to the discovery of novel inhibitors for enzymes such as Hypoxia-Inducible Factor (HIF) Prolylhydroxylase Domain-1 (PHD-1) and Janus Kinase 2 (JAK2), both of which are important targets in oncology and inflammatory disease research.[4][5]
The precise three-dimensional arrangement of the atoms (crystal structure) and the electronic environment of its constituent nuclei (NMR profile) are fundamental to understanding its reactivity and its interaction with biological targets. This guide provides a detailed technical overview of the methodologies used to elucidate the structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine, presenting both established data and expert-driven analysis of its key spectroscopic features.
Synthesis Overview
The target compound, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine, is commonly synthesized through a cyclization reaction. A general and effective route involves the use of a substituted aminopyridine which undergoes cyclization under dehydrating conditions to form the fused triazolopyridine ring system.[1] This method provides a reliable pathway to access the core scaffold, which can then be used in further synthetic elaborations, such as regioselective Suzuki–Miyaura cross-coupling reactions at the 5-position to introduce aryl substituents.[1]
Part 1: Solid-State Structure by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation in the solid state.
Expert Insight: Causality in Experimental Design
The choice of crystallization solvent and technique is paramount. For a molecule like 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine, which possesses moderate polarity, a solvent system that encourages slow, ordered crystal growth is essential. Slow evaporation of a solution in a mid-polarity solvent like ethyl acetate or a binary system such as methanol/water is a logical starting point. The goal is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice, which is a prerequisite for a high-quality diffraction experiment. Data collection is typically performed at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
Protocol: Single-Crystal X-ray Diffraction Workflow
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Crystal Growth: A supersaturated solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine is prepared in a suitable solvent (e.g., methyl tert-butyl ether, MTBE, as used for its recrystallization[1]). The solution is loosely covered and left undisturbed at room temperature for slow evaporation over several days to weeks until suitable single crystals form.
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Crystal Mounting: A well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CMOS). A series of diffraction images are collected as the crystal is rotated through various angles.
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Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
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Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. An initial model of the molecule is built and then refined against the experimental data to optimize atomic positions, and thermal parameters until the model converges with the data.
Crystallographic Data Summary
While a specific public deposition for the crystal structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine was not identified in the Cambridge Crystallographic Data Centre (CCDC), the table below presents expected parameters based on analyses of similar triazolopyridine derivatives.[6]
| Parameter | Expected Value |
| Chemical Formula | C₆H₃Cl₂N₃ |
| Formula Weight | 188.01 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1200 |
| Z | 4 |
| Density (calc.) (g/cm³) | 1.6 - 1.8 |
Visualization of Molecular Structure
The fundamental structure of the molecule is depicted below, illustrating the fused ring system and the positions of the chlorine substituents.
Caption: Molecular structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine.
Part 2: Solution-State Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Expert Insight: Rationale for NMR Experimental Choices
The choice of deuterated solvent is critical for NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds. Its high polarity ensures good solubility, and its residual proton signal does not overlap with the aromatic signals expected for the analyte. A standard ¹H NMR experiment is the first step for structural verification. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range carbons are the gold standard.
Protocol: ¹H and ¹³C NMR Data Acquisition
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Sample Preparation: Approximately 5-10 mg of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine is dissolved in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: The sample is placed in a 300 or 400 MHz NMR spectrometer. A standard one-pulse experiment is run to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., using the PENDANT or DEPT pulse sequence) is acquired on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (several hours) is typically required to achieve an adequate signal-to-noise ratio.
NMR Data Summary & Analysis
The structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine has three aromatic protons and six unique carbon atoms.
Caption: Numbering scheme for NMR assignment.
¹H NMR Data
A partial ¹H NMR spectrum has been reported in DMSO-d₆ at 300 MHz.[1] Based on this and predictive analysis, the following assignments are proposed.
| Proton | Reported Shift (ppm)[1] | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | --- | 8.8 - 9.2 | Singlet (s) | --- | Proton on the electron-deficient triazole ring, expected to be significantly downfield. |
| H-8 | --- | 8.3 - 8.6 | Doublet (d) | ~2.0 | Deshielded by the adjacent fused triazole ring; shows small meta-coupling to H-6. |
| H-6 | 7.76 | 7.7 - 7.9 | Doublet (d) | ~2.0 | The reported signal fits the expected region for this proton, showing meta-coupling to H-8. |
¹³C NMR Data
No experimental ¹³C NMR data was found in the literature search. The following table provides predicted chemical shifts based on the electronic environment of each carbon atom.
| Carbon | Predicted Shift (ppm) | Rationale |
| C-2 | 148 - 152 | Carbon in the electron-deficient triazole ring, adjacent to two nitrogen atoms. |
| C-8a | 145 - 149 | Bridgehead carbon part of the pyridine ring, adjacent to a nitrogen atom. |
| C-5 | 142 - 146 | Carbon bearing a chlorine atom and adjacent to a triazole nitrogen; expected to be downfield. |
| C-7 | 130 - 135 | Carbon bearing a chlorine atom. |
| C-8 | 118 - 122 | Protonated aromatic carbon. |
| C-6 | 115 - 120 | Protonated aromatic carbon. |
Conclusion
5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine is a foundational scaffold in modern drug discovery. Its structural characterization through single-crystal X-ray diffraction and NMR spectroscopy provides the essential framework required for rational drug design. The data and protocols outlined in this guide confirm its molecular structure and provide a basis for quality control and further synthetic modification. The combination of its defined three-dimensional shape and specific electronic properties makes it a versatile and powerful intermediate for developing next-generation therapeutics.
References
-
Journal of Medicinal Chemistry. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. [Link]
-
PubMed. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. [Link]
-
PubMed. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. [Link]
-
ResearchGate. (1994). Dichlorobis(5,7-dimethyl[1][2][3]triazolo[1,5-a]pyrimidine-N3)zinc(II). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2009345-75-7|5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine (C6H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 4. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
